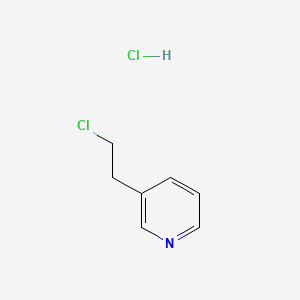

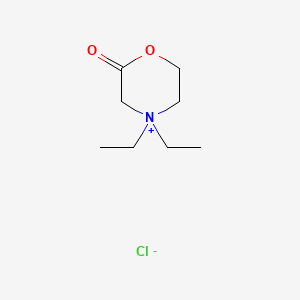

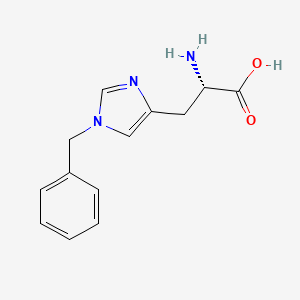

![molecular formula C8H11N5 B1346134 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- CAS No. 90085-12-4](/img/structure/B1346134.png)

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities. These compounds are known for their presence in various biologically active compounds, including anticancer, antimicrobial, antiparasitic, anti-inflammatory, and antidiabetic agents . They are also explored as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis , as well as potent and selective phosphodiesterase 5 (PDE5) inhibitors .

Synthesis Analysis

The synthesis of these derivatives often involves multi-step reactions starting from commercially available materials. For instance, an efficient approach to synthesize 6-aryl-3-cyano-5-alkylamino derivatives involves iminophosphorane-mediated annulation, followed by nucleophilic addition with amines . Another method reported the synthesis of 4-imino derivatives from the reaction of 5-amino-pyrazole-4-carbonitrile with various hydrazides . Additionally, catalytic methods using heteropolyacids have been developed for the synthesis of 6-aryl derivatives .

Molecular Structure Analysis

The molecular structure and electronic properties of these compounds have been explored using computational methods such as Hartree Fock and density functional theory. These studies provide insights into the optimized geometrical parameters, molecular electrostatic potentials, and HOMO-LUMO gaps, indicating the chemical reactivity and charge transfer within the molecule .

Chemical Reactions Analysis

The reactivity of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives is highlighted by their ability to undergo various chemical reactions. For example, the nucleophilic substitution of 4-chloro-6-(chloromethyl) derivatives with methylamine has been shown to produce selectively 4-substituted products . This indicates the potential for these compounds to be functionalized further, which is important for the development of new pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are closely related to their molecular structures. The presence of different substituents can significantly affect their hydrogen bonding capabilities, as seen in the structures of N4-substituted derivatives, which can crystallize in both anhydrous and hydrated forms, exhibiting hydrogen bonding in two and three dimensions . These properties are crucial for their interactions with biological targets and can influence their pharmacokinetic and pharmacodynamic profiles.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

A practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via a three-component reaction under microwave irradiation has been developed. This method leverages methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines, offering advantages such as short reaction times, step-economy, and chromatography-free product isolation. X-ray crystallography confirmed the structural features of the products, indicating the efficiency and precision of this synthesis approach (Ng, Tiekink, & Dolzhenko, 2022).

Antibacterial Pyrazolopyrimidine Derivatives

Research into pyrazolo[3,4-d]pyrimidin-4-amines has led to the synthesis of new derivatives with significant antibacterial activity. These compounds were synthesized through a reaction involving 5-aminopyrazole-4-carbonitriles and formamide, among other reagents, showcasing a pathway to potentially potent antibacterial agents (Rahmouni et al., 2014).

Enzyme Inhibition Properties

A study focused on the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs investigated their potential as inhibitors of acetylcholinesterase and carbonic anhydrase. These compounds showed promising inhibitory activity, with one compound being particularly effective and selective against carbonic anhydrase I, suggesting a potential avenue for therapeutic application (Aydin, Anil, & Demir, 2021).

Structural and Catalytic Studies

Another study presented a facile and efficient synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This method highlighted the role of catalysts in promoting heterocyclization reactions, offering insights into the mechanistic aspects of pyrazolo[3,4-d]pyrimidin-4-one formation and potential applications in catalysis (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).

Antimicrobial and Anticancer Activities

Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have also been synthesized and evaluated for their antimicrobial and anticancer activities. These studies underline the compound's potential in developing new therapeutic agents with specific biological activities, pointing to its versatility and importance in medicinal chemistry research (Sureja, Dholakia, & Vadalia, 2016).

Eigenschaften

IUPAC Name |

N,N,1-trimethylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-12(2)7-6-4-11-13(3)8(6)10-5-9-7/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNBAYXVUGENHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902986 |

Source

|

| Record name | NoName_3564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- | |

CAS RN |

90085-12-4 |

Source

|

| Record name | NSC1453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)